2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan
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Overview
Description
2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan is an organic compound that features a furan ring substituted with a nitroethenyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde and a nitroalkene, such as nitroethene, in the presence of a base like piperidine or pyridine . The reaction is usually conducted under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 2-[(E)-2-aminoethenyl]-5-[3-(trifluoromethyl)phenyl]furan.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of furanones or other oxygenated derivatives.
Scientific Research Applications
2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, depending on its application. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde: A precursor in the synthesis of 2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan.
2-[(E)-2-nitroethenyl]-5-phenylfuran: A similar compound without the trifluoromethyl group.
Uniqueness
The presence of both the nitroethenyl and trifluoromethylphenyl groups in this compound imparts unique chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitroethenyl group provides a site for further chemical modifications and potential biological activity.
Properties
IUPAC Name |
2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)10-3-1-2-9(8-10)12-5-4-11(20-12)6-7-17(18)19/h1-8H/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRNVRUGFFAPAX-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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